2-Methyl-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position on the pyridine ring. This compound is used primarily as a pharmaceutical intermediate .
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Pharmacokinetics
It is slightly soluble in water (47 g/L at 25°C) , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-(trifluoromethyl)nicotinic acid. It should be stored in an inert atmosphere at room temperature . It is also important to avoid dust formation and ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolic pathways of nicotinic acid derivatives. These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of enzymes involved in the synthesis of nicotinic acid derivatives by binding to their active sites. This binding can lead to conformational changes in the enzyme, reducing its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nicotinic acid derivatives. It interacts with enzymes and cofactors that play a role in the metabolism of these compounds. For example, it can be metabolized by enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, leading to the production of metabolites that can further participate in biochemical reactions. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution. The compound’s trifluoromethyl group can enhance its affinity for certain transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
Preparation Methods
The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid involves several steps. One common method includes the chlorination and fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts such as iron fluoride . The process typically involves the following steps:
Starting Material: 2-Methyl-6-(trifluoromethyl)pyridine.
Chlorination/Fluorination: The pyridine derivative undergoes simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)nicotinic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)pyridine: A precursor in its synthesis.
4-(Trifluoromethyl)nicotinic acid: Another derivative with a trifluoromethyl group at a different position.
6-(Trifluoromethyl)nicotinic acid: Similar structure but without the methyl group at the 2-position.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJFUQRQUCRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379655 | |
Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-93-2 | |
Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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